Thiofentanil oxalate

Description

Historical Trajectory of Synthetic Opioid Analogue Research

The field of synthetic opioid research has been driven by a continuous search for potent analgesic agents. This journey, from the initial synthesis of fentanyl to the exploration of highly potent derivatives, provides the essential context for understanding the role and significance of compounds like Thiofentanil (B1682806) oxalate (B1200264).

The era of modern synthetic opioids began in 1959 when Dr. Paul Janssen first synthesized fentanyl. pnnl.gov This breakthrough marked a significant milestone, as fentanyl was found to be approximately 50 to 100 times more potent than morphine. pnnl.gov Its powerful analgesic properties led to its adoption in medical settings, and in the 1960s, it was introduced as an intravenous anesthetic under the brand name Sublimaze. pnnl.gov The success of fentanyl spurred further research into related structures, leading to the development of a family of compounds known as fentanyl analogues. nih.gov This initial wave of research focused on creating derivatives that could offer different pharmacological profiles, laying the groundwork for a new class of potent analgesics. nih.govwebpoisoncontrol.org

Table 1: Timeline of Early Fentanyl-Class Compound Development

| Year | Event | Significance |

|---|---|---|

| 1959 | Dr. Paul Janssen synthesizes Fentanyl. pnnl.gov | Marks the creation of the first major synthetic opioid, significantly more potent than morphine. |

| 1960s | Fentanyl introduced as an intravenous anesthetic (Sublimaze). pnnl.gov | Establishes the clinical utility of the fentanyl class of compounds. |

| 1974 | Carfentanil, an ultra-potent analog, is synthesized. uoguelph.ca | Demonstrates the potential for extreme potency within the fentanyl chemical structure. |

| 1970s-1980s | Numerous fentanyl analogues are developed and researched. nih.govwebpoisoncontrol.org | Expands the family of fentanyl-related compounds for research and potential therapeutic use. |

Following the initial development of fentanyl and its immediate successors, research evolved towards understanding the nuanced structure-activity relationships that govern potency. who.int This led to the creation of "ultra-potent" opioid ligands, such as carfentanil, which is estimated to be 10,000 times more potent than morphine and is used in veterinary medicine to immobilize large animals. uoguelph.cascielo.org.mx The exploration of such compounds was not merely a pursuit of potency but also an effort to dissect the mechanisms of opioid receptor interaction. who.int

This research has expanded to include a vast number of analogues with modifications at various points on the core fentanyl structure. nih.gov The scientific community has synthesized and studied hundreds of pharmacologically active fentanyl analogues to investigate how chemical modifications affect receptor binding and functional activity. who.int More recent research has focused on developing "biased agonists," ligands that preferentially activate specific cellular signaling pathways over others, in an effort to isolate desired analgesic effects. frontiersin.org This ongoing evolution highlights a sophisticated approach to drug design, moving beyond simple potency to a more refined modulation of opioid receptor function. The development of compounds like Thiofentanil is a direct result of this systematic exploration of the fentanyl chemical scaffold. ecddrepository.orgwikipedia.org

Genesis and Early Development of Fentanyl-Class Compounds

Thiofentanil Oxalate: A Key Compound in Advanced Opioid Research

Within the extensive family of fentanyl analogues, this compound serves as a specific tool for pharmacological investigation. Its distinct structure and potent activity make it a valuable compound for studying opioid receptor mechanisms. It is important to distinguish Thiofentanil from a similarly named but structurally different compound, Thiafentanil (B1254756), which is also a potent fentanyl analogue used in veterinary medicine. federalregister.gov

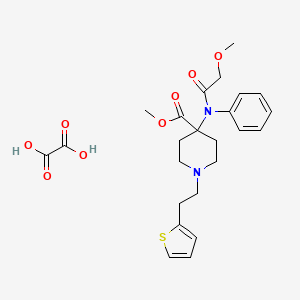

Thiofentanil is a synthetic opioid classified as an analogue of fentanyl. wikipedia.org Its chemical name is N-phenyl-N-[1-[2-(2-thienyl)ethyl]piperidin-4-yl]propanamide. ecddrepository.orgncats.io The defining structural feature of Thiofentanil, which distinguishes it from fentanyl, is the substitution of the phenethyl group attached to the piperidine (B6355638) nitrogen with a 2-(2-thienyl)ethyl group. wikipedia.orgncats.io This means a thiophene (B33073) ring replaces the phenyl ring in this position, which can influence its pharmacological properties. ecddrepository.org

This compound is the salt form of the Thiofentanil base, where the parent compound is combined with oxalic acid. nih.gov This salt form is often used in research settings.

Table 2: Structural Comparison of Fentanyl and Thiofentanil

| Feature | Fentanyl | Thiofentanil |

|---|---|---|

| Core Structure | 4-anilidopiperidine | 4-anilidopiperidine |

| Group on Piperidine Nitrogen | Phenethyl group | 2-(2-thienyl)ethyl group |

| Key Difference | Contains a phenyl ring in the phenethyl moiety. | Contains a thiophene ring in place of the phenyl ring. wikipedia.orgncats.io |

| Chemical Formula (Base) | C₂₂H₂₈N₂O | C₂₀H₂₆N₂OS fda.gov |

| IUPAC Name (Base) | N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide | N-phenyl-N-[1-(2-thiophen-2-ylethyl)piperidin-4-yl]propanamide nih.gov |

Thiofentanil has been utilized as a research compound in both pre-clinical and zoological studies to investigate the effects of potent opioids. Pre-clinical research is a fundamental stage in drug development that involves in vitro (cell-based) and in vivo (animal) studies to gather preliminary efficacy and safety information before any human trials are considered. fda.govprofil.comppd.com

In pre-clinical evaluations, Thiofentanil has been pharmacologically classified as a relatively selective mu-type opioid-receptor agonist, with a profile similar to that of fentanyl. ecddrepository.org Studies in rodent models have been instrumental in characterizing its potency. Research indicates that its analgesic potency in rodents is estimated to be 60 to 100 times that of morphine. ecddrepository.org Furthermore, in studies involving morphine-dependent, withdrawn monkeys, Thiofentanil was found to substitute completely for morphine, demonstrating its potent opioid activity at the receptor level. ecddrepository.org

In the context of zoological pharmacology, Thiofentanil has been studied for its immobilization effects. For instance, one study on the mechanisms of capture-induced hyperthermia in impala (Aepyceros melampus) utilized a combination including 1.2 mg of Thiofentanyl to achieve chemical immobilization for research purposes.

Table 3: Summary of Pre-clinical and Zoological Research Findings for Thiofentanil

| Study Area | Subject | Finding | Reference |

|---|---|---|---|

| Pharmacological Classification | N/A (In vitro/Comparative) | Classified as a relatively selective mu-type opioid-receptor agonist. | ecddrepository.org |

| Analgesic Potency | Rodents | Estimated to be 60-100 times more potent than morphine. | ecddrepository.org |

| Dependence Potential | Monkeys (morphine-dependent) | Found to be a complete substitute for morphine. | ecddrepository.org |

| Zoological Immobilization | Impala (Aepyceros melampus) | Used in a drug combination for chemical immobilization in a research setting. |

Compound Glossary

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| Alfentanil |

| Carfentanil |

| Fentanyl |

| Morphine |

| Oxalic Acid |

| Remifentanil |

| Sufentanil |

| Thiafentanil |

| Thiofentanil |

| This compound |

Structure

3D Structure of Parent

Properties

CAS No. |

101365-73-5 |

|---|---|

Molecular Formula |

C24H30N2O8S |

Molecular Weight |

506.57 |

IUPAC Name |

methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate;oxalic acid |

InChI |

InChI=1S/C22H28N2O4S.C2H2O4/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19;3-1(4)2(5)6/h3-9,16H,10-15,17H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

NHPPWKIWKNUHSS-UHFFFAOYSA-N |

SMILES |

COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC.C(=O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Thiofentanil oxalate; A 3080; A-3080; A3080 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thiofentanil Oxalate

Advanced Synthetic Routes for Thiofentanil (B1682806) Oxalate (B1200264) Production in Research

The production of Thiofentanil for research purposes necessitates synthetic routes that are both efficient and yield a product of high purity. Research has focused on optimizing established methods, such as those adapted from the synthesis of fentanyl, to improve yields and simplify reaction conditions.

The synthesis of Thiofentanil is generally accomplished through a multi-step process that mirrors the synthesis of fentanyl, with the key difference being the use of a thiophene-containing precursor instead of a benzene-containing one. wikipedia.orgnih.gov The common pathway involves three main stages: N-alkylation of a piperidone core, reductive amination, and subsequent acylation.

A widely cited route begins with commercially available 4-piperidone (B1582916) monohydrate hydrochloride. nih.govosti.gov The key steps are:

N-Alkylation: The piperidone nitrogen is alkylated using a 2-thienylethyl group. This is typically achieved by reacting 4-piperidone monohydrate hydrochloride with 2-(thiophen-2-yl)ethyl methanesulfonate. nih.govosti.gov This reaction forms the intermediate N-[2-(2-thienyl)ethyl]-4-piperidinone.

Reductive Amination: The resulting piperidone intermediate undergoes reductive amination with aniline (B41778). This reaction, often mediated by a reducing agent like sodium triacetoxyborohydride, converts the ketone group into an amine, yielding N-phenyl-1-(2-(thiophen-2-yl)ethyl) piperidine-4-amine (ANTP). nih.govresearchgate.net

Acylation: The final step is the acylation of the secondary amine (ANTP) with propionyl chloride in the presence of a base. nih.govresearchgate.net This attaches the propanoyl group to the anilino nitrogen, completing the synthesis of the Thiofentanil free base. nih.gov

The Thiofentanil oxalate salt is then prepared by treating the free base with oxalic acid. nih.gov

Table 1: Key Precursors and Reagents in Thiofentanil Synthesis

| Step | Precursor/Reagent | Role |

|---|---|---|

| N-Alkylation | 4-piperidone monohydrate hydrochloride | Piperidine (B6355638) core structure |

| 2-(thiophen-2-yl)ethyl methanesulfonate | Provides the thienylethyl group | |

| Cesium Carbonate | Base | |

| Reductive Amination | N-[2-(2-thienyl)ethyl]-4-piperidinone | Intermediate from previous step |

| Aniline | Source of the phenylamino (B1219803) group | |

| Sodium triacetoxyborohydride | Reducing agent | |

| Acylation | N-phenyl-1-(2-(thiophen-2-yl)ethyl) piperidine-4-amine (ANTP) | Intermediate from previous step |

| Propionyl chloride | Acylating agent to form the propionamide |

| Salt Formation | Oxalic Acid | Reacts with Thiofentanil free base to form the oxalate salt |

To enhance the efficiency of Thiofentanil synthesis for research applications, studies have focused on optimizing reaction conditions, particularly solvent choice and catalysis.

One significant optimization involves the N-alkylation step. Research has shown that using acetonitrile (B52724) as the solvent instead of dimethylformamide (DMF) can markedly increase the reaction yield. nih.govosti.gov In the synthesis of the Thiofentanil precursor, N-[2-(2-thienyl)ethyl]-4-piperidinone, changing the solvent from DMF to acetonitrile increased the yield from 62% to 83%. nih.gov

Further advancements have been reported using heterogeneous nanocatalysts to promote key reaction steps. An optimized route utilized MCM-41-SO3H, a sulfonic acid-functionalized mesoporous silica, as a green and recyclable catalyst for the reductive amination step. researchgate.net This catalytic approach offers advantages such as high yields, milder reaction conditions, and reduced reaction times compared to previous methods. researchgate.net The final acylation step to produce Thiofentanil in this optimized route proceeded with a 90% yield. researchgate.net

Table 2: Comparison of Reported Yields in Thiofentanil Synthesis

| Synthetic Step | Optimized Condition/Method | Yield | Reference |

|---|---|---|---|

| N-Alkylation | Use of acetonitrile as solvent | 90% | nih.gov, osti.gov |

| Reductive Amination | Use of sodium triacetoxyborohydride | 87% | nih.gov, osti.gov |

| Reductive Amination | Use of MCM-41-SO3H catalyst | 80% | researchgate.net |

| Acylation | Use of propionyl chloride | 97% | nih.gov, osti.gov |

| Acylation | Optimized route with catalyst | 90% | researchgate.net |

Exploration of Precursor Chemistry and Reaction Pathways

Development and Synthesis of this compound Analogues for Structure-Activity Studies

The synthesis of Thiofentanil analogues is crucial for conducting structure-activity relationship (SAR) studies. These studies help researchers understand how specific structural features of the molecule influence its interaction with opioid receptors, which is fundamental for the rational design of new compounds. mdpi.comresearchgate.net

Rational drug design involves making specific, targeted modifications to a lead compound's structure to observe the effect on its biological activity. mdpi.com For Thiofentanil, this can involve altering several parts of the molecule:

The Acyl Group: The propionyl group can be replaced with other acyl groups. A prominent example is the synthesis of Acetylthiofentanyl, where the propionyl group is replaced by an acetyl group. This is achieved by using acetic anhydride (B1165640) instead of propionyl chloride in the final acylation step. nih.govosti.gov

The Thiophene (B33073) Ring: Modifications could be made to the thiophene ring, such as changing the position of the ethyl linkage or adding substituents, to probe the spatial and electronic requirements of the receptor binding pocket.

The Piperidine Ring: Introducing substituents on the piperidine ring, as seen in the development of 4-methyl fentanyl from fentanyl, is another established strategy for creating potent analogues. researchgate.net This approach could be applied to the Thiofentanil scaffold.

These targeted modifications allow for a systematic exploration of the chemical space around the core Thiofentanil structure, providing valuable data for SAR models. researchgate.net

Table 3: Examples of Potential Thiofentanil Analogues for SAR Studies

| Analogue Name | Structural Modification from Thiofentanil | Purpose of Modification |

|---|---|---|

| Acetylthiofentanyl | Propionyl group (-CO-CH2CH3) replaced by an acetyl group (-CO-CH3) | To study the influence of the N-acyl chain length on receptor affinity and potency. nih.gov |

| 3-Thienyl Isomer | 2-thienylethyl group replaced by a 3-thienylethyl group | To investigate the importance of the thiophene sulfur's position relative to the piperidine core. |

The search for novel opioid compounds extends beyond simple analogue synthesis and incorporates innovative chemical methodologies. The development of new psychoactive substances (NPS), including novel synthetic opioids, often involves creating compounds with slight structural changes to known substances to produce different pharmacological profiles. scielo.org.mxmdpi.com

In the context of Thiofentanil-related compounds, novel approaches include:

Green Chemistry and Catalysis: The use of recyclable, heterogeneous nanocatalysts like MCM-41-SO3H and SBA-15-Ph-PrSO3H represents a modern, environmentally conscious approach to synthesis. researchgate.net These methods can offer higher efficiency, milder conditions, and easier product purification. researchgate.net

Combinatorial Chemistry: Principles of combinatorial chemistry could be applied to rapidly generate a library of Thiofentanil analogues by using a variety of different acylating agents or substituted anilines in the final steps of the synthesis.

Scaffold Hopping: This advanced technique involves replacing the core piperidine scaffold with other cyclic structures while maintaining the key pharmacophoric elements (the N-thienylethyl side chain, the N-phenylpropanamide moiety) to discover entirely new classes of opioid receptor ligands.

These advanced strategies, combined with computational modeling, facilitate the exploration of a wider range of chemical structures and the discovery of compounds with unique properties. nih.gov

Pharmacological Characterization of Thiofentanil Oxalate in Controlled Research Models

Opioid Receptor Binding and Agonist Activity Studies

The initial step in the pharmacological action of Thiofentanil (B1682806) oxalate (B1200264) involves its binding to opioid receptors. As a derivative of fentanyl, it was specifically designed for high affinity and activity at the μ-opioid receptor. frontiersin.org

Thiofentanil oxalate is characterized as a pure opioid agonist with a selective and high affinity for the μ-opioid receptors (MOR), which are distributed throughout the central nervous system. frontiersin.org This selectivity is a key feature of many fentanyl analogues, which were engineered to target the MOR to produce potent analgesic and sedative effects.

While specific quantitative binding affinity data (i.e., Kᵢ values) for this compound are not widely available in the peer-reviewed literature, the profile of its closely related analogue, carfentanil, provides insight into the receptor selectivity typical for this class of compounds. In vitro binding assays in rat brain tissue have shown that carfentanil binds with high affinity and selectivity to the MOR compared to the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). wikipedia.org Carfentanil displayed approximately 90-fold selectivity for the MOR over the DOR and 250-fold selectivity over the KOR. wikipedia.org This high degree of selectivity for the μ-opioid receptor is responsible for its potent opioid effects. nih.govwikipedia.org

| Compound | Receptor | Binding Affinity (Kᵢ) (nM) | Selectivity (Fold vs. MOR) |

|---|---|---|---|

| Carfentanil | μ-opioid receptor (MOR) | 0.051 | 1 |

| Carfentanil | δ-opioid receptor (DOR) | 4.7 | ~92 |

| Carfentanil | κ-opioid receptor (KOR) | 13 | ~255 |

Data derived from in vitro binding assays in rat brain tissue, illustrating the typical selectivity profile for a potent fentanyl-class opioid. wikipedia.org

Receptor occupancy (RO) studies are crucial for understanding the relationship between the dose of a drug, its engagement with the target receptor, and the resulting pharmacological effect. psychogenics.commedpace.comnih.gov While direct, quantitative in vitro or in vivo receptor occupancy data comparing this compound to other opioids are limited, functional comparisons in animal models offer insights into its ligand-binding dynamics.

Studies directly comparing the immobilization effects of this compound with carfentanil citrate (B86180) in elk revealed that this compound produced a significantly faster induction of immobilization. fda.gov In one study, a 15 mg dose of this compound resulted in a mean induction time of 1.2 minutes, whereas a 2 mg dose of carfentanil citrate produced a mean induction time of 3.4 minutes. fda.gov This suggests that this compound may possess pharmacokinetic and pharmacodynamic properties, such as more rapid absorption and/or faster binding kinetics at the receptor site, that lead to a quicker achievement of the necessary level of receptor occupancy for a pharmacological response. fda.gov This rapid onset is a noted advantage of Thiofentanil over other potent opioids like carfentanil and etorphine. researchgate.net

Mu-Opioid Receptor (MOR) Affinity and Selectivity Profiling in In Vitro Systems

In Vitro Pharmacological Efficacy Investigations

The efficacy of an opioid agonist describes its ability to activate the receptor and trigger downstream cellular signaling once it has bound to the receptor. Thiofentanil is considered a full and potent agonist at the μ-opioid receptor.

As a μ-opioid receptor agonist, this compound activates cellular signaling pathways common to this receptor class. Opioid receptors are G protein-coupled receptors (GPCRs) that signal through inhibitory G proteins, specifically the Gαi/o family. nih.govthe-scientist.com The mechanism of activation follows a well-established cascade:

Agonist Binding : Thiofentanil binds to the orthosteric site of the μ-opioid receptor.

Receptor Conformational Change : This binding induces a conformational change in the receptor.

G Protein Activation : The altered receptor conformation promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gαi/o subunit. nih.gov

Subunit Dissociation : The Gαi/o-GTP subunit and the Gβγ dimer dissociate from each other and from the receptor. nih.gov

Downstream Signaling : Both the Gαi/o-GTP and Gβγ subunits act as intracellular messengers that modulate the activity of various effector proteins. Key effects include the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channel activity, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. nih.gov This collective action leads to a decrease in neuronal excitability, producing the compound's potent pharmacological effects.

The functional efficacy and potency of opioid agonists are quantified using various in vitro assays that measure key steps in the signal transduction pathway. umich.eduplos.org Common assays include:

[³⁵S]GTPγS Binding Assays : This assay measures the direct activation of G proteins by the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, is proportional to the degree of G protein activation. umich.edu This allows for the determination of an agonist's potency (EC₅₀, the concentration required to produce 50% of the maximal effect) and efficacy (Eₘₐₓ, the maximum possible stimulation compared to a standard full agonist). umich.edu

cAMP Inhibition Assays : As MOR activation inhibits adenylyl cyclase, measuring the reduction in intracellular cAMP levels is a common downstream functional assay. revvity.compnas.org These assays also provide EC₅₀ and Eₘₐₓ values, characterizing the functional impact of the agonist on this specific signaling pathway.

While specific EC₅₀ and Eₘₐₓ values for this compound from such assays are not prevalent in public literature, its classification as a potent, pure opioid agonist is based on its profound in vivo effects, which are consistent with the actions of a full agonist with high efficacy at the μ-opioid receptor. frontiersin.org Studies on numerous other fentanyl analogues have demonstrated a wide range of potencies and efficacies in these functional assays, which correlate with their in vivo activity. umich.eduugent.be

Elucidation of Cellular and Molecular Mechanisms of Receptor Activation

In Vivo Pharmacological Efficacy in Non-Human Animal Models

The in vivo pharmacological efficacy of this compound has been extensively documented in various non-human animal models, primarily in the context of wildlife immobilization. These studies provide practical data on its high potency and rapid onset of action.

A key study in impala determined the effective dose to immobilize 90% of the animals (ED₉₀) within three minutes to be 80.7 µg/kg, which was comparable to the ED₉₀ for carfentanil citrate (68.8 µg/kg) with no significant difference in outcomes. fda.gov In comparative studies in elk, this compound demonstrated a faster induction time than carfentanil citrate. fda.gov Further studies have recorded the effective doses and induction times across a wide range of ungulate species. For instance, in African buffalo, doses of 17-37 µg/kg resulted in a mean induction time of 3.6 minutes, while in waterbuck, doses of 34-43 µg/kg led to a mean induction time of 2.4 minutes. fda.gov

| Animal Species | Dose Range | Mean Induction Time (minutes) |

|---|---|---|

| Impala (Aepyceros melampus) | 80.7 µg/kg (ED₉₀) | < 3 |

| Elk (Cervus canadensis) | 15 mg (total dose) | 1.2 ± 0.4 |

| African Buffalo (Syncerus caffer) | 17-37 µg/kg | 3.6 ± 0.5 |

| Kudu (Tragelaphus strepsiceros) | 37-120 µg/kg | 3.6 ± 1.6 |

| Eland (Taurotragus oryx) | 37-110 µg/kg | 4.1 ± 2.3 |

| Waterbuck (Kobus ellipsiprymnus) | 34-43 µg/kg | 2.4 ± 1.6 |

| Rhinoceros (species not specified) | 4 mg (total dose) | 5.6 ± 1.4 |

| African Elephant (Loxodonta africana) | 15-40 mg (total dose) | 6.4 ± 2.1 |

Summary of In Vivo Efficacy of this compound in various non-human animal models. Data sourced from FDA Freedom of Information Summary. fda.gov

Assessment of Pharmacodynamic Endpoints in Pre-clinical Species

The pharmacodynamic properties of this compound have been primarily evaluated through its immobilizing effects in various pre-clinical animal models. Thiofentanil acts as a potent µ-opioid receptor agonist, which is responsible for its strong morphine-like effects. federalregister.govwildpharm.co.za

In a study involving impala, key physiological parameters were monitored following the administration of this compound. The observed pharmacodynamic effects included mild hypertension and initial mild tachycardia. fda.gov Additionally, heart rate, respiratory rate, blood pressure, and relative blood oxygen saturation were measured during the immobilization period. fda.gov

Further research in a variety of wild hoof stock species, including African buffalo, waterbuck, kudu, eland, African elephant, and rhinoceros, also documented the monitoring of physiological endpoints every 5 minutes after immobilization with this compound. fda.gov These endpoints included body temperature, mean arterial pressure, respiratory rate, heart rate, and blood oxygen saturation. fda.gov While a mild increase in body temperature was noted in some animals, it did not necessitate treatment. fda.gov Blood oxygen saturation levels generally remained within acceptable limits for most species, with the exception of the rhinoceros, which exhibited lower levels. fda.gov

The primary pharmacodynamic endpoint of interest in many of these studies was the induction time to achieve immobilization. For instance, in Nile lechwe, the mean induction time was 2 minutes and 35 seconds. fda.gov In nyala, it was 3 minutes and 14 seconds, and in sable antelope, it was 2 minutes and 40 seconds. fda.gov These studies highlight the rapid onset of action of this compound. wildpharm.co.za

Table 1: Mean Induction Times of this compound in Various Pre-clinical Species

| Species | Mean Induction Time (minutes ± SD) |

|---|---|

| African Buffalo | 3.6 ± 0.5 |

| Kudu | 3.6 ± 1.6 |

| Eland | 4.1 ± 2.3 |

| Waterbuck | 2.4 ± 1.6 |

| Rhinoceros | 5.6 ± 1.4 |

| African Elephant | 6.4 ± 2.1 |

| Nile Lechwe | 2.58 ± 0.28 |

| Nyala | 3.23 ± 1.0 |

| Sable Antelope | 2.67 ± 0.53 |

| Elk (Location 1) | 2.0 ± 0.8 |

| Elk (Location 2) | 1.2 ± 0.4 |

Data sourced from a Freedom of Information Summary from the FDA. fda.gov

Comparative Efficacy Studies with Fentanyl and Carfentanil Analogues in Animal Systems

This compound has been compared to other potent opioids, such as carfentanil, to evaluate its relative efficacy. Thiofentanil is considered to be slightly less potent than carfentanil. federalregister.gov

In a comparative study in impala, the effective dose of this compound required to immobilize 90% of the animals (ED90) within 3 minutes was determined to be 80.7 µg/kg. This was found to be similar to the ED90 for carfentanil citrate, which was 68.8 µg/kg, with no significant differences in the observed outcomes. fda.gov

Studies in captive elk also provided a direct comparison between this compound and carfentanil citrate. At one location, the mean induction time for this compound was 2.0 ± 0.8 minutes, compared to 2.7 ± 0.8 minutes for carfentanil citrate. fda.gov At a second location, the difference was more pronounced, with a mean induction time of 1.2 ± 0.4 minutes for this compound versus 3.4 ± 1.0 minute for carfentanil citrate. fda.gov These findings suggest that thiofentanil may have a more rapid onset of action compared to carfentanil. fda.govfederalregister.gov

Another study in gaur bulls compared a combination of thiofentanil and medetomidine (B1201911) with a combination of carfentanil and xylazine. nih.gov Both protocols were effective for immobilization. nih.gov The animals treated with the thiofentanil combination exhibited better muscle relaxation and smoother recoveries. nih.gov However, both combinations led to significant hypoxemia. nih.gov

Table 2: Comparative Induction Times of this compound and Carfentanil Citrate in Elk

| Location | Drug | Mean Induction Time (minutes ± SD) |

|---|---|---|

| 1 | This compound | 2.0 ± 0.8 |

| 1 | Carfentanil Citrate | 2.7 ± 0.8 |

| 2 | This compound | 1.2 ± 0.4 |

| 2 | Carfentanil Citrate | 3.4 ± 1.0 |

Data sourced from a Freedom of Information Summary from the FDA. fda.gov

Research on Antagonism of Pharmacological Effects by Opioid Receptor Antagonists in Animal Models

The pharmacological effects of this compound can be effectively reversed by opioid receptor antagonists. This is a critical aspect of its use in research and clinical settings.

In studies with impala, the immobilizing effects of this compound were rapidly reversed using either diprenorphine (B84857) or naltrexone (B1662487) hydrochloride, both of which are recognized as mu-opioid antagonists. fda.gov Importantly, no renarcotization was observed within 24 hours of reversal. fda.gov

Similarly, in studies involving a variety of wild hoof stock, naltrexone hydrochloride was used to reverse the effects of this compound, and all animals recovered and were able to stand. fda.gov Research in captive elk also utilized the mu-opioid antagonist nalmefene (B1676920) hydrochloride for reversal, with all animals recovering without renarcotization. fda.gov

Animal studies have demonstrated that the effects of both thiofentanil and carfentanil can be completely reversed by naltrexone. federalregister.gov As a µ-opioid receptor antagonist, naltrexone is capable of reversing the effects of a range of opioid drugs, including thiofentanil. federalregister.gov This suggests that thiofentanil's mechanism of action is similar to other schedule II opioid drugs. federalregister.gov The ability of naltrexone to fully antagonize the effects of thiofentanil is a key finding in its pharmacological characterization. wildpharm.co.zaresearchgate.net

Table 3: Opioid Antagonists Used for Reversal of this compound Effects in Animal Models

| Animal Species | Antagonist Used | Outcome |

|---|---|---|

| Impala | Diprenorphine or Naltrexone Hydrochloride | Rapid reversal, no renarcotization within 24 hours. fda.gov |

| African Buffalo, Waterbuck, Kudu, Eland, African Elephant, Rhinoceros | Naltrexone Hydrochloride | All animals recovered and were able to stand. fda.gov |

| Elk | Nalmefene Hydrochloride | All animals recovered, no renarcotization occurred. fda.gov |

| Gaur | Naltrexone | Successful reversal of immobilization. nih.gov |

Data compiled from multiple research studies. fda.govnih.gov

Metabolism and Pharmacokinetic Research of Thiofentanil Oxalate in Animal Models

Elucidation of Metabolic Pathways and Metabolite Identification

The biotransformation of thiofentanil (B1682806) oxalate (B1200264) in animal systems, while not exhaustively detailed in publicly available literature for all species, is understood to follow the primary metabolic pathways established for fentanyl and its analogues. unodc.org These processes are predominantly oxidative and occur mainly in the liver, mediated by the cytochrome P450 (CYP) enzyme system. nih.gov For the fentanyl class of compounds, common metabolic reactions include N-dealkylation, hydroxylation at various positions on the molecule, and carboxylation. unodc.orgdiva-portal.org

Phase 1 metabolism for many opioids, particularly those in the fentanyl family, heavily involves the CYP3A4 and CYP2D6 isoenzymes. nih.govfrontiersin.org The principal metabolic route for fentanyl itself is N-dealkylation of the piperidine (B6355638) ring, a reaction primarily catalyzed by CYP3A4. mdpi.com Given the structural similarities, it is predicted that thiofentanil undergoes similar enzymatic processes. Following Phase 1 biotransformation, the resulting metabolites may undergo Phase 2 conjugation reactions, such as glucuronidation, which increases their water solubility and facilitates excretion. unodc.orgdiva-portal.org

Research has successfully identified key metabolites of thiofentanil in animal models, confirming the predicted metabolic pathways. A significant finding from a study in rats revealed that thiofentanil is metabolized to norfentanyl . researchgate.net This identification is critical as norfentanyl is a common metabolite shared by several fentanyl analogues, arising from the N-dealkylation of the parent compound. unodc.orgresearchgate.net

In addition to norfentanyl, other potential metabolites have been noted in analytical studies. The development of methods for the simultaneous identification of fentanyl analogues has included β-hydroxythiofentanyl as a target analyte, suggesting it is a predicted or observed metabolite of thiofentanil. aafs.orgamazonaws.com Hydroxylation represents another major metabolic route for the fentanyl family. unodc.orgdiva-portal.org

The identification of these metabolites is crucial for forensic and toxicological analysis, as the parent drug may be cleared from the system relatively quickly, while the metabolites can be detected for a longer period. researchgate.net

Table 1: Identified and Potential Metabolites of Thiofentanil in Animal Models To view the data, click the table and scroll left or right.

| Metabolite Name | Biotransformation Pathway | Evidence/Source |

|---|---|---|

| Norfentanyl | N-dealkylation | Identified in rat urine. researchgate.net |

Characterization of Biotransformation Processes in Animal Systems

Pharmacokinetic Profile Analysis in Research Animals

Thiofentanil oxalate exhibits rapid absorption following parenteral administration in animal models. wildpharm.co.za Studies in various wildlife species, including elk, impala, and African buffalo, consistently report a fast onset of action, which is indicative of swift absorption from the injection site into the systemic circulation. fda.govup.ac.zafederalregister.gov In a direct comparison with carfentanil citrate (B86180) in elk, this compound produced a significantly faster immobilization effect. fda.govfederalregister.gov

The compound's high lipophilicity (lipid solubility) is a key factor contributing to its rapid absorption and distribution across biological membranes. wildpharm.co.zamdpi.com This characteristic allows it to readily cross the blood-brain barrier, a prerequisite for its potent central nervous system effects. wildpharm.co.za Research indicates that thiofentanil appears to be more rapidly absorbed than the structurally related compound carfentanil. fda.gov

The elimination of thiofentanil from the body is characterized as rapid, consistent with its relatively short duration of action observed in animal immobilization studies. wildpharm.co.za This rapid clearance is a function of its swift metabolism into various metabolites. wildpharm.co.zafda.gov

Studies on excretion pathways have provided valuable data for detection. A highly sensitive method applied to rat urine demonstrated that while the parent thiofentanil compound becomes undetectable relatively quickly, its metabolite, norfentanyl, persists for a much longer duration. researchgate.net By monitoring for norfentanyl, the detection window for thiofentanil exposure in rats was extended to as long as 20 to 27 days, indicating that renal excretion of its metabolites is a primary elimination pathway. researchgate.net This extended detection window for the metabolite is a critical finding for forensic investigations. researchgate.net

Investigation of Absorption and Distribution Dynamics in Non-Human Species

Comparative Metabolism Studies with Structurally Related Opioid Analogues

The metabolism and pharmacokinetics of thiofentanil are best understood in the context of other potent fentanyl analogues used in veterinary and human medicine, such as fentanyl, carfentanil, sufentanil, and alfentanil. A common feature among these compounds is the metabolic pathway of N-dealkylation. unodc.orgfrontiersin.org

Thiofentanil vs. Carfentanil : Research directly comparing the two compounds in elk and impala found that thiofentanil is not only more rapidly absorbed but also more rapidly metabolized. fda.gov This results in a faster onset and potentially quicker recovery compared to carfentanil. fda.govfederalregister.gov Both compounds are potent µ-opioid receptor agonists used for animal immobilization. federalregister.gov

Thiofentanil vs. Fentanyl : The primary metabolic pathway for fentanyl involves N-dealkylation by CYP3A4 to produce norfentanyl, the same major metabolite identified for thiofentanil in rats. mdpi.comresearchgate.net However, the rates of metabolism and the profiles of minor metabolites, such as hydroxylated derivatives, can differ. diva-portal.org

Thiofentanil vs. Sufentanil and Alfentanil : Sufentanil is also primarily metabolized via CYP3A4, leading to N-dealkylated products. frontiersin.org Alfentanil is noted for having a considerably shorter elimination half-life (approximately 94 minutes in humans) and a smaller volume of distribution compared to fentanyl, suggesting lower tissue binding. nih.gov The rapid action of thiofentanil suggests its pharmacokinetic profile may share more similarities with short-acting analogues like alfentanil, although direct comparative studies are needed. wildpharm.co.zanih.gov

The shared metabolic pathway of N-dealkylation can complicate toxicological interpretation, as the detection of norfentanyl in a biological sample could indicate exposure to fentanyl, thiofentanil, or other analogues that yield the same metabolite. unodc.org

Table 2: Comparative Pharmacokinetic and Metabolic Features of Thiofentanil and Related Opioids To view the data, click the table and scroll left or right.

| Compound | Primary Metabolic Pathway(s) | Key Metabolite(s) | Relative Onset/Metabolism Rate | Elimination Half-Life (in humans, where available) |

|---|---|---|---|---|

| Thiofentanil | N-dealkylation, Hydroxylation unodc.orgresearchgate.netaafs.org | Norfentanyl, β-hydroxythiofentanyl researchgate.netaafs.org | Faster absorption and metabolism than carfentanil fda.gov | Not available |

| Fentanyl | N-dealkylation (CYP3A4), Hydroxylation unodc.orgmdpi.com | Norfentanyl mdpi.com | Standard baseline | ~219 minutes (IV) frontiersin.org |

| Carfentanil | N-dealkylation mdpi.com | Nor-carfentanil | Slower absorption and metabolism than thiofentanil fda.gov | Not available |

| Sufentanil | N-dealkylation (CYP3A4) frontiersin.org | Norsufentanil mdpi.com | Data not available for direct comparison | ~164 minutes frontiersin.org |

| Alfentanil | N-dealkylation, Amide Hydrolysis unodc.org | Noralfentanil | Rapid elimination | ~94 minutes nih.gov |

Advanced Analytical Methodologies for Thiofentanil Oxalate Research

Development and Validation of Chromatographic and Spectrometric Techniques

The development and validation of sensitive and specific analytical methods are paramount for the reliable measurement of thiofentanil (B1682806) oxalate (B1200264) in various research samples. Techniques combining chromatography for separation and spectrometry for detection and quantification are the gold standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Quantification in Research Samples

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as the preferred methods for the quantitative analysis of thiofentanil oxalate in biological matrices. tennessee.eduresearchgate.netmurdoch.edu.aunih.govscielo.br These techniques offer high sensitivity and selectivity, which are essential for detecting the low concentrations of thiofentanil often encountered in research samples. escholarship.org

Several validated LC-MS/MS methods have been developed for the determination of thiofentanil in animal plasma and tissues. tennessee.edumurdoch.edu.au A common approach involves separating the analyte using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with formic acid. tennessee.edu Detection is then achieved using a triple quadrupole mass spectrometer, often in multiple reaction monitoring (MRM) mode, which enhances specificity. scielo.br

Validation of these methods is critical and typically includes assessing parameters such as linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). For instance, one validated method for thiafentanil (B1254756) in plasma demonstrated a linear range of 0.1 to 25 ng/mL, with intra- and inter-assay variability below 10% and average recovery exceeding 95%. tennessee.edu The LLOQ was reported to be 0.1 ng/mL. tennessee.edu Another study validating a method for simultaneous quantification of thiafentanil and naltrexone (B1662487) in human and goat plasma reported a calibration range of 4.38–1120 ng/mL for thiafentanil. researchgate.netnih.gov

The table below summarizes key parameters from a validated LC-MS method for thiofentanil (referred to as thiafentanil) in plasma. tennessee.edu

| Parameter | Value |

| Linear Range | 0.1–25 ng/mL |

| Intra-assay Precision | 4.5–9.6% |

| Inter-assay Precision | 1.8–4.1% |

| Intra-assay Accuracy | 94–120% |

| Inter-assay Accuracy | 100–103% |

| Average Recovery | 99–109% |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Data from a study on the determination of thiafentanil in plasma using LC-MS. tennessee.edu |

Application of Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis in Research

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for the trace detection of chemical substances, including fentanyl analogs like thiofentanil. researchgate.net SERS has the potential for rapid and sensitive analysis, which is advantageous in various research contexts. researchgate.net This technique involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), which dramatically enhances the Raman scattering signal, allowing for detection at very low concentrations. researchgate.netresearchgate.net

Research has demonstrated the utility of SERS in distinguishing between different fentanyl analogs. researchgate.netresearchgate.net For thiofentanil, studies have shown that its SERS spectrum can differ from its normal Raman (NR) spectrum. Specifically, certain peaks present in the NR spectrum may be absent or suppressed in the SERS spectrum. This phenomenon is attributed to the interaction of the lone-pair electrons of the thiophene's sulfur atom with the silver surface of the SERS substrate. researchgate.net The concentration-dependent changes in SERS peak intensities can also be observed and may follow adsorption isotherms, providing a basis for quantitative analysis. researchgate.net

Integration of Density Functional Theory (DFT) with Spectroscopic Analysis for Structural Interpretation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound research, DFT calculations are integrated with spectroscopic techniques like SERS and Terahertz (THz) spectroscopy to aid in the interpretation of experimental data. researchgate.netosti.govnih.gov

DFT calculations can simulate the vibrational spectra of molecules, which can then be compared with experimentally obtained spectra. researchgate.netresearchgate.net This comparison helps in assigning the observed spectral bands to specific molecular vibrations, providing a deeper understanding of the molecular structure and its interaction with the SERS substrate. researchgate.net For instance, DFT has been used to explain the differences observed between the SERS and NR spectra of thiofentanil by modeling the binding of the thiophene (B33073) sulfur to the silver surface. researchgate.net

Furthermore, DFT is instrumental in building spectral libraries for fentanyl analogs, which can facilitate their identification. osti.gov By predicting the THz spectra of various fentanyl analogs, including thiofentanil, researchers can create a database that aids in the accurate identification of these compounds. osti.govnih.gov

Sample Preparation Strategies for Complex Biological Matrices in Research

The accurate analysis of this compound in biological samples is highly dependent on the effectiveness of the sample preparation method. The goal is to extract the analyte from the complex matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

Optimization of Extraction Protocols for Animal Plasma and Tissue Specimens

For the analysis of thiofentanil in animal plasma, a common and straightforward extraction method is protein precipitation. tennessee.eduresearchgate.netnih.gov This technique involves adding a solvent, such as acetonitrile, to the plasma sample, which denatures and precipitates the proteins. tennessee.edu After centrifugation, the supernatant containing the analyte is separated, evaporated, and reconstituted in the mobile phase for LC-MS analysis. tennessee.edu This method has been shown to yield high recovery rates for thiofentanil. tennessee.edu

The extraction of thiofentanil from tissue samples, such as muscle, liver, and kidney, requires more rigorous homogenization and extraction procedures. A study detailing an LC-MS/MS method for thiafentanil in bovine tissues utilized a specific extraction protocol, though the full details were not provided in the abstract. murdoch.edu.au Another research effort developed a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method to extract fentanyl and its metabolites from complex biological matrices like insect tissue, which could potentially be adapted for thiofentanil. core.ac.uk

The table below outlines a typical protein precipitation protocol for extracting thiofentanil from plasma. tennessee.edu

| Step | Description |

| 1. Sample Preparation | 100 µL of plasma is placed in a tube. |

| 2. Internal Standard Addition | 5 µL of fentanyl (internal standard) is added. |

| 3. Protein Precipitation | 1 mL of acetonitrile is added. |

| 4. Vortexing | The tube is vortexed at high speed for 60 seconds. |

| 5. Centrifugation | The tube is centrifuged for 10 minutes at 1020 × g. |

| 6. Supernatant Transfer | The supernatant is transferred to a clean tube. |

| 7. Evaporation | The supernatant is evaporated to dryness with nitrogen. |

| 8. Reconstitution | The residue is reconstituted in 200 µL of mobile phase. |

| 9. Injection | 65 µL is injected into the LC-MS system. |

| Based on a validated method for thiafentanil in plasma. tennessee.edu |

Considerations for Matrix Effects and Interference in Quantitative Research Assays

Matrix effects are a significant challenge in quantitative bioanalysis, particularly when using LC-MS. uniroma1.it These effects arise from co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. uniroma1.it

To mitigate matrix effects, several strategies are employed. One crucial step is the use of an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte. scielo.br The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing. In several studies on thiofentanil, fentanyl has been used as an internal standard. tennessee.edu

Selectivity of the analytical method is also critical. This is assessed by analyzing blank matrix samples from multiple sources to ensure that no endogenous compounds interfere with the detection of the analyte or the internal standard at their respective retention times. tennessee.eduuniroma1.it For example, in the validation of an LC-MS method for thiafentanil, blank plasma from six different deer was analyzed to confirm the absence of interfering peaks. tennessee.edu

Furthermore, the choice of extraction technique can significantly impact matrix effects. While protein precipitation is simple, it may not remove all interfering substances. More selective techniques like solid-phase extraction (SPE) or parallel artificial liquid membrane extraction (PALME) can provide cleaner extracts and reduce matrix effects. uniroma1.it Research on fentanyl analogs has shown that PALME can achieve high selectivity and minimize matrix effects. uniroma1.it

Role in Forensic Toxicology Research for Novel Psychoactive Substances (NPS) Detection

The emergence of Novel Psychoactive Substances (NPS), particularly potent synthetic opioids like this compound, presents significant challenges for the forensic toxicology community. These substances are often found in low concentrations, may not be captured by routine toxicological screens, and exist within a constantly evolving chemical landscape. ojp.govnih.gov As a result, the development and implementation of advanced analytical methodologies are crucial for their detection and characterization in research settings. The research focuses on enhancing the sensitivity, specificity, and scope of analytical techniques to keep pace with the dynamic nature of the illicit drug market. ojp.govcfsre.org

The detection of fentanyl analogues such as this compound in research specimens requires robust and highly sensitive analytical methods. cfsre.org Traditional techniques like immunoassays, while rapid and cost-effective for initial screening, often lack the specificity required to detect the vast array of emerging fentanyl analogues due to limited cross-reactivity. unodc.orgoup.com Consequently, forensic toxicology research has increasingly shifted towards more definitive, chromatography-mass spectrometry-based methods. cfsre.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the toxicological analysis of fentanyl analogues. cfsre.orgnih.gov Its high sensitivity and specificity allow for the detection of these potent compounds at the low (sub-μg/L) concentrations typically observed in biological specimens. cfsre.org For instance, a validated LC-MS/MS method for the determination of fentanyl and seven of its analogues, including thiofentanil, in postmortem blood achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL. scielo.br Another study focusing specifically on thiafentanil (thiofentanil) in plasma using LC-MS reported an LLOQ of 0.1 ng/mL, demonstrating the method's suitability for detecting low concentrations. tennessee.edu

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC-QTOF-HRMS), offers further advantages. researchgate.net This approach enables non-targeted screening, which is invaluable for identifying previously unknown or unexpected analogues that would be missed by targeted methods. cfsre.orgresearchgate.net Retrospective data analysis of samples acquired via HRMS allows researchers to search for newly identified NPS without needing to re-analyze the physical specimen. researchgate.net

Other advanced techniques are also being explored. A high-throughput protocol using liquid chromatography, trapped ion mobility spectrometry, and tandem mass spectrometry (LC-TIMS-TOF MS/MS) allows for the separation and confident assignment of hundreds of fentanyl analogues in a single analysis based on their retention time, mobility, and fragmentation patterns. jove.com Additionally, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) remains a viable, high-sensitivity method for analyzing fentanyl analogues in various matrices, including hair. acs.org

The following table summarizes key methodological approaches used in the research and analysis of fentanyl analogues.

Table 1: Comparison of Analytical Methods for Fentanyl Analogue Detection in Research

| Method | Principle | Advantages | Limitations | Common Matrices |

|---|---|---|---|---|

| Immunoassays (IA) | Antibody-antigen binding to presumptively identify a drug class. unodc.org | Rapid, cost-effective, high-throughput screening. unodc.orgoup.com | Limited specificity; high potential for false negatives with novel analogues; cannot reliably rule out the presence of most analogues. unodc.orgoup.com | Urine, Blood. unodc.orgoup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Separation of volatile compounds followed by mass-based detection and fragmentation for structural identification. nih.govacs.org | High sensitivity and specificity; established methodology. acs.org | Requires derivatization for non-volatile compounds; less suitable for heat-sensitive substances. jove.com | Hair, Blood. nih.govacs.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of compounds in a liquid phase followed by highly specific mass spectrometric detection. cfsre.org | "Gold standard" for confirmation; excellent sensitivity and specificity for low concentrations; widely validated for NPS. cfsre.orgnih.govojp.gov | Typically requires targeted methods, potentially missing novel compounds not included in the assay. researchgate.net | Blood, Urine, Oral Fluid, Postmortem Tissues. nih.govscielo.br |

| High-Resolution Mass Spectrometry (HRMS) (e.g., UHPLC-QTOF-MS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. researchgate.net | Enables non-targeted screening to detect unexpected or novel compounds; allows for retrospective data analysis. cfsre.orgresearchgate.net | Data analysis can be more complex; may require specialized expertise. ojp.gov | Hair, Blood, Autopsy Samples. researchgate.netous-research.no |

| Surface-Enhanced Raman Spectroscopy (SERS) | A vibrational spectroscopy technique that enhances the Raman signal of molecules adsorbed on rough metal surfaces. researchgate.net | Potential for rapid, ultra-sensitive, and specific trace detection without extensive sample preparation. researchgate.net | Spectra can differ between substrates; potential for interference from biomolecules in biofluids. researchgate.net | Primarily research-based, applied to solutions and mixtures. researchgate.net |

The analytical characterization of emerging opioids like this compound is complicated by several factors inherent to the NPS phenomenon. A primary challenge is the sheer novelty and rapid evolution of the illicit drug market. ojp.gov New synthetic opioids may be prevalent for only a few months before being replaced by different chemical structures, making it difficult for forensic laboratories to develop, validate, and implement detection methods in a timely manner. ojp.gov

A significant analytical hurdle is the low concentration at which these potent substances are active and subsequently found in biological specimens. cfsre.org This necessitates highly sensitive instrumentation capable of detection at the sub-nanogram per milliliter level. cfsre.orgjove.com Traditional screening methods like immunoassays often fail to meet these sensitivity requirements and may not cross-react with the novel structures, leading to false negatives. cfsre.orgoup.com

The existence of isomers and slight structural modifications among fentanyl analogues further complicates analysis. cfsre.org Many analogues have the same nominal mass, making them indistinguishable with low-resolution mass spectrometers. High-resolution mass spectrometry (HRMS) is often required to differentiate these compounds based on their exact mass. cfsre.org

Matrix effects in biological samples such as blood, urine, and hair can interfere with analysis, suppressing or enhancing the instrument's signal and affecting the accuracy of quantification. scielo.br Developing robust sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical to minimize these interferences. nih.gov

The following table outlines the major challenges in the analytical characterization of emerging opioids and the strategies being employed in research to overcome them.

Table 2: Challenges and Strategies in the Analytical Characterization of Emerging Opioids

| Challenge | Description | Methodological Approach / Strategy |

|---|---|---|

| Rapid Emergence of New Analogues | The chemical landscape of synthetic opioids is constantly changing, with new, uncharacterized substances appearing frequently. ojp.govojp.gov | Implementation of non-targeted screening using HRMS to detect unexpected compounds; participation in early warning systems and information sharing networks. ojp.govresearchgate.net |

| Low Concentrations in Specimens | High potency means that only trace amounts (sub-μg/L) of the substance may be present in biological samples. cfsre.org | Utilization of highly sensitive techniques like LC-MS/MS and HRMS; optimization of instrument parameters to lower limits of detection. cfsre.orgscielo.brjove.com |

| Lack of Specific Immunoassays | Screening immunoassays are designed for parent compounds (e.g., fentanyl) and often fail to detect structurally diverse analogues. oup.com | Moving beyond immunoassay-only screening to a workflow that incorporates mass spectrometry, such as LC-MS/MS, for more comprehensive and specific results. nih.govojp.gov |

| Presence of Isomers | Many fentanyl analogues are structural isomers, possessing the same mass and similar properties, making them difficult to distinguish. cfsre.org | Use of HRMS for accurate mass differentiation; development of chromatographic methods with high resolving power; use of ion mobility spectrometry. cfsre.orgjove.com |

| Matrix Interference | Endogenous components in biological samples (e.g., blood, urine) can interfere with the analytical signal, impacting accuracy and precision. scielo.br | Development and validation of effective sample preparation and extraction procedures (e.g., SPE, protein precipitation) to clean the sample before analysis. nih.govtennessee.edu |

| Lack of Reference Materials | Certified reference materials (CRMs) and analytical data for novel compounds are often unavailable when they first appear. acs.org | In-house synthesis and characterization of new analogues; collaboration with forensic and research institutions to share data and standards. ojp.gov |

Structure Activity Relationship Sar Investigations of Thiofentanil Oxalate and Its Analogues

Correlating Molecular Structure with Opioid Receptor Binding and Functional Activity

The interaction of thiofentanil (B1682806) oxalate (B1200264) and its analogues with opioid receptors is highly dependent on their three-dimensional structure. The specific arrangement of functional groups and their electronic properties dictate the binding affinity, selectivity, and intrinsic activity at µ (mu), δ (delta), and κ (kappa) opioid receptors. Thiofentanil itself is a potent µ-opioid receptor agonist, and its activity is understood by comparing it to the extensive SAR studies conducted on the fentanyl class of compounds. federalregister.govwildpharm.co.za

The fentanyl scaffold has several positions where chemical modifications can dramatically influence pharmacological activity. researchgate.net These structural changes can affect the analgesic potency and binding affinity to opioid receptors. unodc.org For thiofentanil and its analogues, the principles derived from general fentanyl SAR studies are directly applicable.

The core structure of fentanyl analogues can be divided into different regions where substitutions have been studied. In an analysis of various fentanyl analogues, it was found that the N-acyl chain length and substitutions on the aniline (B41778) or phenethyl rings are key determinants of in vivo µ-opioid-receptor (MOR) mediated effects. nih.gov

Aniline Ring Substitutions : The electronic properties and position of substituents on the aniline ring (Region B) significantly impact affinity and agonist activity. umich.edu For instance, adding an ortho-fluoro group to the aniline ring of fentanyl analogues has been shown to increase both potency and efficacy at the human µ-opioid receptor (hMOR). umich.edu Conversely, placing a chloro substituent at the para-position tends to decrease potency. umich.edu Similarly, fluorine substitutions at the meta or para positions on the aniline ring generally lead to reduced potency and efficacy. umich.edu

N-Acyl Group Variations : The nature of the N-acyl group is crucial. In fentanyl, this is a propanamide group. Shortening this, as in acetylfentanyl (a methyl group instead of an ethyl group in the amide function), results in significantly lower affinity for the hMOR. umich.edu

Piperidine (B6355638) Ring Substitutions : Modifications at the 4-position of the piperidine ring are critical. The 4-anilino-piperidine moiety is a key pharmacophore. The introduction of a 4-methoxycarbonyl group, as seen in the related compound remifentanil, influences the metabolic stability and potency. In thiofentanil, the 4-position is occupied by the N-phenylpropanamide group. wikipedia.org Adding a methyl group at the 3-position of the piperidine ring, as in 3-methyl-thiofentanyl, can lead to a wide variety of modified pharmacological properties. wikipedia.org

Phenethyl Group Replacement : Thiofentanyl's defining feature is the replacement of the phenethyl group with a 2-(2-thienyl)ethyl group. wikipedia.org This substitution of the phenyl ring with a bioisosteric thiophene (B33073) ring is a key structural feature. The synthesis is achieved by using 2-(2-bromoethyl)thiophene (B149277) instead of phenethyl bromide. wikipedia.org This modification maintains high opioid activity, demonstrating that the thiophene ring can effectively mimic the phenyl ring in the receptor's binding pocket.

The following interactive table summarizes the effects of certain substituent variations on fentanyl analogues, which provides insight into the SAR of thiofentanil.

Stereochemistry plays a pivotal role in the pharmacological activity of many fentanyl analogues. The introduction of chiral centers can lead to stereoisomers with vastly different potencies and receptor affinities. wikipedia.org

For example, the addition of a methyl group to the 3-position of the piperidine ring, as in cis-3-methylfentanyl, creates a chiral center. The different enantiomers of such analogues can possess a wide range of pharmacological properties, including altered potency and metabolic stability. wikipedia.org While thiofentanil itself does not have a chiral center in its core structure, analogues created by substitution at positions like the 3-position of the piperidine ring would introduce chirality. wikipedia.org

In related compounds like lofentanil, the substitution on the piperidine ring makes the C4 carbon a chiral center, leading to distinct pharmacological profiles for its isomers. wikipedia.org This highlights that if thiofentanil were to be similarly substituted, the resulting stereoisomers would be expected to exhibit significant differences in their interaction with opioid receptors. The three-dimensional orientation of key functional groups is critical for optimal interaction with the amino acid residues in the receptor's binding pocket.

Impact of Substituent Variations on Receptor Selectivity and Potency

Computational Chemistry and Molecular Modeling in SAR Studies

Computational methods are indispensable tools for understanding the SAR of opioid ligands, providing insights that are difficult to obtain through experimental methods alone. nih.gov These techniques allow for the detailed examination of ligand-receptor interactions and help in the rational design of new compounds. kcl.ac.uk

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful technique for correlating the chemical structure of compounds with their biological activity. mdpi.com QSAR models have been developed for fentanyl analogues to predict their binding affinity to the µ-opioid receptor. plos.orgnih.gov These models use molecular descriptors that quantify physicochemical properties to build a mathematical relationship with observed activity. plos.org

By analyzing a set of known fentanyl-like molecules, these models can identify key structural features that are either beneficial or detrimental to receptor binding. nih.gov This information is then used to virtually screen large libraries of theoretical compounds or to guide the synthesis of novel analogues with desired properties, such as enhanced potency or improved receptor selectivity. plos.org This approach facilitates the identification and classification of new µ-opioid receptor ligands with fentanyl-like structures. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.gov For thiofentanil oxalate and its analogues, docking studies provide a snapshot of the binding pose within the µ-opioid receptor's active site. nih.gov These models have been successfully used to correlate the docking scores of various opioids with their experimentally determined binding affinities. nih.gov Fentanyl derivatives with very high affinity, such as carfentanil, show significantly lower (i.e., more favorable) binding scores in these simulations compared to less potent analogues. nih.gov

Docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor. For instance, the interaction with aspartate residue D147 in the µ-opioid receptor is a common feature for many opioid agonists. kcl.ac.uk

Molecular dynamics (MD) simulations extend these findings by modeling the movement of the ligand-receptor complex over time. kcl.ac.uk This provides a more dynamic picture of the interaction, helping to assess the stability of the binding pose and identify conformational changes in both the ligand and the receptor. kcl.ac.uk Conformational analysis of the fentanyl molecule itself has been used as a basis for designing proteins that can bind it, indicating the importance of understanding the molecule's preferred shapes.

The following interactive table lists key amino acid residues in the µ-opioid receptor that are often involved in interactions with fentanyl-like ligands, as identified through molecular modeling studies.

Research Applications and Broader Scientific Implications of Thiofentanil Oxalate Studies

Thiofentanil (B1682806) Oxalate (B1200264) as a Pharmacological Probe for Opioid Receptor Systems

Thiofentanil oxalate's primary mechanism of action is as a potent µ-opioid receptor agonist, similar to other fentanyl analogues like carfentanil and sufentanil. federalregister.govontosight.ai This characteristic makes it an invaluable pharmacological probe for exploring the intricacies of the opioid receptor system.

Contribution to the Fundamental Understanding of Opioid Receptor Mechanisms in Neuropharmacology

Studies involving this compound have significantly contributed to our fundamental understanding of opioid receptor mechanisms. As a potent µ-opioid receptor agonist, its interactions with these receptors provide a model for studying the neuropharmacological pathways of analgesia, sedation, and respiratory depression. federalregister.govnih.govpainphysicianjournal.com Opioid receptors, which are G-protein coupled, modulate synaptic transmission by inhibiting adenylate cyclase and decreasing intracellular cAMP. nih.govamegroups.org This action, in turn, inhibits the release of various neurotransmitters. nih.gov The potent and selective nature of thiofentanil allows researchers to investigate the specific roles of µ-opioid receptors in these processes. Research has shown that thiofentanil possesses a neuro-pharmacological mechanism of action similar to other schedule II opioid drugs with high abuse potential, highlighting its utility in studying the mechanisms underlying opioid dependence. federalregister.gov

Utility in Developing Specialized Research Tools for Opioid Biology

The distinct properties of this compound have led to its use in the development of specialized research tools for opioid biology. Its high potency and rapid onset of action make it a useful compound for studying the acute effects of µ-opioid receptor activation. researchgate.nettennessee.edu Furthermore, the development of specific antagonists, such as naltrexone (B1662487), that can completely reverse the effects of thiofentanil, provides a critical tool for investigating receptor-ligand interactions and the physiological consequences of receptor blockade. federalregister.gov This agonist-antagonist relationship is fundamental in pharmacological studies to confirm that the observed effects are indeed mediated by the opioid receptors. The ability to rapidly reverse its effects also makes it a safer tool in experimental settings compared to other potent opioids. fda.gov

Advancements in Wildlife Immobilization Research Protocols

This compound has been extensively studied and utilized in the field of wildlife immobilization, leading to significant advancements in research protocols for zoological anesthesiology. fda.gov

Optimization of Drug Combination Strategies for Zoological Anesthesiology Research

Research has focused on optimizing drug combination strategies to enhance the safety and efficacy of wildlife immobilization. This compound is often used in combination with other agents like azaperone, xylazine, or medetomidine (B1201911) to reduce the required dose of the opioid and mitigate some of its adverse effects, such as muscle rigidity. researchgate.netnih.gov For example, studies on African buffalo and mule deer have explored various combinations to achieve rapid and smooth induction of immobilization with minimal physiological disturbance. nih.govup.ac.zadrugbank.com This research is crucial for developing species-specific protocols that ensure animal welfare during capture and handling for research, conservation, or veterinary procedures.

A study on African buffalo compared a thiafentanil-azaperone (TA) combination with a thiafentanil-medetomidine-azaperone (TMA) combination. The TMA combination allowed for a significantly lower dose of thiafentanil (B1254756).

| Drug Combination | Thiafentanil Dose (mg/kg) | Other Agents and Doses (mg/kg) | Mean Induction Time (minutes) |

|---|---|---|---|

| Thiafentanil-Azaperone (TA) | 0.0136 | Azaperone: 0.0792 | 5.7 ± 1.6 |

| Thiafentanil-Medetomidine-Azaperone (TMA) | 0.00216 | Medetomidine: 0.00688, Azaperone: 0.0688 | 10.95 ± 3.9 |

Development of Reversal Agent Strategies in Field Research Settings for Animal Management

A critical aspect of wildlife immobilization is the ability to rapidly and completely reverse the effects of the immobilizing agents, allowing the animal to return to its natural state as quickly as possible. Research on this compound has been instrumental in developing and refining reversal agent strategies. Opioid antagonists like naltrexone, nalmefene (B1676920), and diprenorphine (B84857) have been shown to be effective in rapidly reversing the effects of thiofentanil. federalregister.govfda.gov Studies have demonstrated that these antagonists provide rapid recovery and prevent renarcotization, a significant concern in field settings. fda.gov The development of reliable reversal protocols is essential for the safety and well-being of animals immobilized for research or management purposes. federalregister.gov

For instance, in a study on impala, both diprenorphine and naltrexone hydrochloride provided rapid reversal of this compound immobilization, with no renarcotization observed within 24 hours. fda.gov Similarly, in mule deer, naltrexone combined with yohimbine (B192690) (to reverse the effects of xylazine) resulted in rapid recovery times. nih.gov

| Animal Species | Immobilizing Agent(s) | Reversal Agent(s) | Mean Recovery Time (minutes) |

|---|---|---|---|

| Impala | This compound | Diprenorphine or Naltrexone hydrochloride | Not specified, but described as "rapid" |

| Mule Deer | This compound and Xylazine | Naltrexone and Yohimbine | 1.9 |

| African Buffalo | This compound and Azaperone | Naltrexone hydrochloride | 1.65 ± 0.87 |

Contribution to the Broader Field of Synthetic Opioid Research

The study of this compound has broader implications for the field of synthetic opioid research. As a potent fentanyl analogue, it serves as a reference compound for the development and characterization of new synthetic opioids. federalregister.govresearchgate.net Research into its structure-activity relationships, metabolism, and receptor binding characteristics provides valuable data for the design of novel analgesics with improved therapeutic profiles and reduced potential for abuse. fda.govmskcc.org Furthermore, understanding the pharmacology of compounds like thiofentanil is crucial for forensic science and public health in addressing the challenges posed by the illicit manufacturing and distribution of potent synthetic opioids. researchgate.net The development of analytical methods to detect and quantify thiofentanil in biological samples is also an important contribution to this field. tennessee.edu

Informing Strategies for the Identification and Characterization of New Opioid Compounds

The proliferation of new synthetic opioids (NSOs) presents a significant challenge for forensic and clinical laboratories. The study of well-characterized compounds like this compound is instrumental in developing and refining the analytical workflows necessary for the rapid and accurate identification of emerging threats. sciex.comnih.gov

The chemical structure of thiofentanil, a fentanyl analog, serves as a crucial reference point. federalregister.govfda.gov By understanding its fragmentation patterns in mass spectrometry and its spectral signatures in other techniques, scientists can build robust analytical methods. tennessee.eduresearchgate.net Advanced analytical techniques are essential, as traditional methods like immunoassays may not be sensitive or specific enough to detect novel analogs. nih.govlin-zhi.com High-resolution mass spectrometry (HRMS) has become particularly vital, allowing forensic examiners to determine empirical formulas and interpret molecular structures of unknown substances found in samples. sciex.com

Research on thiofentanil has contributed to the validation of several key analytical methods that are now applied to the broader class of synthetic opioids:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a cornerstone technique for the determination of fentanyl and its analogs in biological matrices like blood and plasma. nih.govtennessee.eduscielo.br A validated method for quantifying thiofentanil in plasma demonstrated high sensitivity, with a lower limit of quantification of 0.1 ng/mL, showcasing the ability to detect the compound even at very low concentrations. tennessee.edu Such methods are crucial for forensic toxicology, where sample volumes may be limited and concentrations can be in the sub-µg/L range. nih.govtennessee.edu

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a promising technique for the rapid, trace-level detection of fentanyl analogs. researchgate.net Studies analyzing thiofentanil and its close relative carfentanil with SERS have helped elucidate their vibrational spectra. researchgate.net This research revealed that for thiofentanil, certain Raman peaks are suppressed compared to normal Raman spectroscopy, a phenomenon attributed to the interaction between the thiophene (B33073) group's sulfur atom and the silver substrate of the SERS device. researchgate.net This detailed characterization provides a predictive framework for identifying other sulfur-containing analogs and helps build more comprehensive spectral libraries for field-deployable detection devices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is more common for complex biological samples, GC-MS remains a valuable tool in forensic analysis. pnnl.govplos.org Methods developed for fentanyl and its derivatives often serve as a basis for identifying new compounds. plos.org

The data generated from thiofentanil studies helps populate spectral libraries and informs the development of non-targeted screening approaches. sciex.compnnl.gov When a new, unknown compound is detected, its analytical data can be compared against the known characteristics of reference standards like thiofentanil to infer its structure and class, thereby accelerating its identification. sciex.com

| Analytical Technique | Application in Thiofentanil Analysis | Role in Identifying New Opioid Compounds |